molecular formula C7H10N2O2 B1591573 2-Amino-3-(1H-pyrrol-2-yl)propanoic acid CAS No. 3078-36-2

2-Amino-3-(1H-pyrrol-2-yl)propanoic acid

Cat. No.: B1591573
CAS No.: 3078-36-2
M. Wt: 154.17 g/mol
InChI Key: REBWUCRWJNKVLL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(1H-pyrrol-2-yl)propanoic acid typically involves the reaction of pyrrole derivatives with amino acid precursors. One common method includes the use of pyrrole-2-carboxaldehyde, which undergoes a condensation reaction with glycine in the presence of a suitable catalyst to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(1H-pyrrol-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-3-(1H-pyrrol-2-yl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3-(1H-pyrrol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes involved in metabolic processes. The pyrrole ring structure allows it to bind to active sites of enzymes, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-(1H-pyrrol-2-yl)propanoic acid is unique due to its specific pyrrole ring attachment, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for targeted research and applications .

Biological Activity

2-Amino-3-(1H-pyrrol-2-yl)propanoic acid, a chiral amino acid derivative, has garnered attention in biochemical and pharmacological research due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrole ring attached to a propanoic acid backbone, with the molecular formula C7H10N2O2C_7H_{10}N_2O_2 and a molecular weight of 154.17 g/mol. The presence of the nitrogen-containing heterocyclic ring contributes to its diverse biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, influencing processes such as amino acid metabolism and protein synthesis. Current studies suggest that the compound may act as an enzyme modulator or receptor ligand, although specific pathways remain under investigation.

1. Enzymatic Interactions

Research indicates that this compound can influence enzymatic activities. For instance, it has been shown to affect the activity of certain enzymes involved in metabolic pathways, potentially leading to altered physiological responses .

2. Antioxidant Properties

The compound exhibits promising antioxidant activity. In assays such as the DPPH radical scavenging test, it demonstrated significant radical scavenging ability, suggesting potential applications in preventing oxidative stress-related damage .

3. Neuroprotective Effects

Studies have pointed towards neuroprotective properties, with indications that it may protect neuronal cells from oxidative damage and apoptosis. This suggests potential therapeutic applications in neurodegenerative diseases .

Case Studies

Case Study 1: Neuroprotection in Cellular Models
A study investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative markers, supporting its role as a potential neuroprotective agent .

Case Study 2: Antioxidant Activity Assessment
In another study assessing antioxidant properties, various concentrations of the compound were tested using the DPPH assay. The results showed a dose-dependent increase in antioxidant activity, with the highest concentration exhibiting over 80% radical scavenging capability compared to standard antioxidants like ascorbic acid .

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity Methodology Findings
Enzymatic ModulationEnzyme assaysSignificant modulation of metabolic enzymes
Antioxidant ActivityDPPH Radical ScavengingOver 80% scavenging at optimal concentrations
Neuroprotective EffectsCellular modelsReduced oxidative stress-induced cell death

Properties

IUPAC Name

2-amino-3-(1H-pyrrol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c8-6(7(10)11)4-5-2-1-3-9-5/h1-3,6,9H,4,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBWUCRWJNKVLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591095
Record name 3-(1H-Pyrrol-2-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3078-36-2
Record name α-Amino-1H-pyrrole-2-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3078-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-Pyrrol-2-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3-(1H-pyrrol-2-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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